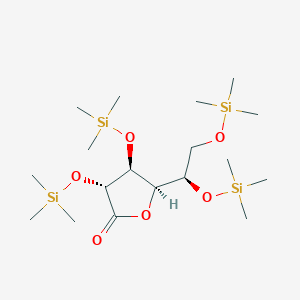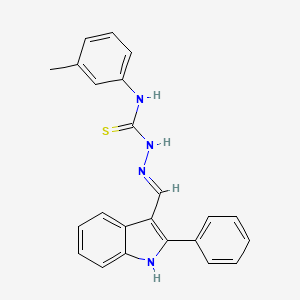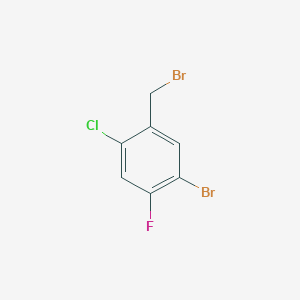
5-Bromo-2-chloro-4-fluorobenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a substituted benzyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Bromo-2-chloro-4-fluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2-chloro-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as halogenation, purification, and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-4-fluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles attack the aromatic ring, leading to the formation of substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-bromo-2-chloro-4-fluorobenzyl azide, while electrophilic aromatic substitution with nitric acid produces 5-bromo-2-chloro-4-fluoronitrobenzene .
Applications De Recherche Scientifique
5-Bromo-2-chloro-4-fluorobenzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and as a labeling reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of therapeutic agents, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzyl bromide involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create diverse compounds with specific biological or chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorobenzyl bromide: Similar in structure but lacks the chlorine atom.
2-Chloro-5-fluorobenzyl bromide: Similar but with different positions of the halogen atoms.
5-Bromo-4-chloro-2-fluorobenzyl bromide: Very similar, with slight variations in the positions of the substituents .
Uniqueness
5-Bromo-2-chloro-4-fluorobenzyl bromide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in the synthesis of specialized compounds and in various research applications .
Propriétés
Formule moléculaire |
C7H4Br2ClF |
|---|---|
Poids moléculaire |
302.36 g/mol |
Nom IUPAC |
1-bromo-5-(bromomethyl)-4-chloro-2-fluorobenzene |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 |
Clé InChI |
JIWPXBNWTTYGIG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)F)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


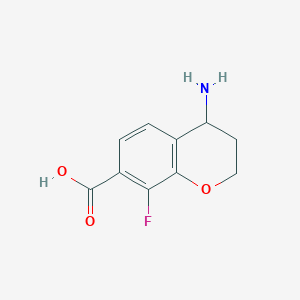
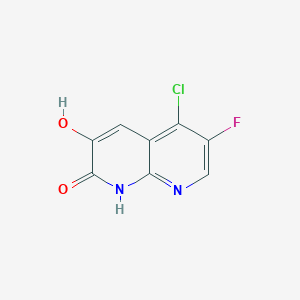
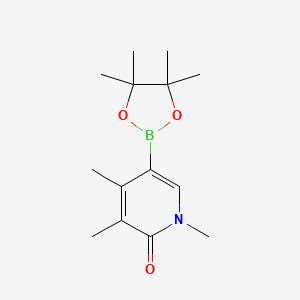

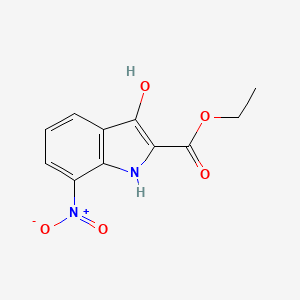
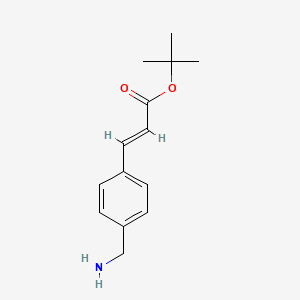


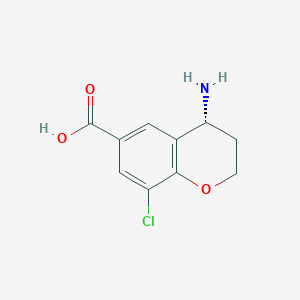
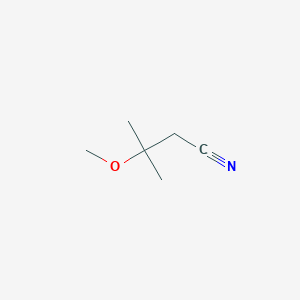
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
